N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O/c1-12-14(13(2)25-24-12)11-23-20(29)18-19(16-8-5-6-10-22-16)28(27-26-18)17-9-4-3-7-15(17)21/h3-10H,11H2,1-2H3,(H,23,29)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFIRKIDEKECRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its anticancer potential, anti-inflammatory properties, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, a triazole ring, and a carboxamide functional group. These structural components are known to contribute to the biological activity of similar compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing the pyrazole and triazole moieties. For instance:
- In vitro studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it demonstrated an IC50 value of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (glioma), and 42.30 µM against NCI-H460 (lung cancer) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
The anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is critical for its anticancer activity.
- Inhibition of Kinases : It has been reported to inhibit Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, a target often associated with cell cycle regulation and cancer progression .
- DNA Binding : Studies indicate that the compound has a strong binding affinity towards DNA, which may contribute to its antitumor effects .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It acts as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), both of which are involved in inflammatory pathways. This dual inhibition has been associated with reduced levels of pro-inflammatory cytokines such as TNF-alpha .
Antimicrobial Activity
Emerging data suggest that derivatives of this compound may possess antimicrobial properties. For example, certain pyrazole derivatives have shown effectiveness against various bacterial strains .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of related compounds:
- Case Study on Anticancer Activity : A study involving a series of pyrazole derivatives found that compounds similar to the target molecule exhibited potent cytotoxicity against HepG2 (liver cancer) and P815 (mastocytoma) cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Anti-inflammatory Research : In vivo studies demonstrated that treatment with pyrazole derivatives led to significant reductions in inflammation markers in rodent models of arthritis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules from the literature:
Key Observations:
Triazoles often exhibit stronger dipole interactions and metabolic stability compared to pyrazolines .
Substituent Effects :
- The 2-fluorophenyl group in the target may enhance binding affinity via fluorine’s electronegativity and hydrophobic effects, similar to 4-fluorophenyl groups in pyrazoline analogs .
- The pyridin-2-yl substituent introduces polarity and hydrogen-bonding capacity, absent in ’s phenyl or chlorophenyl groups.
- The carboxamide linkage in the target and ’s thiazole compound contrasts with ’s acetyl or carbaldehyde groups, suggesting improved solubility and target engagement for carboxamides .
Side Chain Modifications: The 3,5-dimethylpyrazolylmethyl side chain in the target could enhance steric bulk and metabolic resistance compared to ’s 2,4-dimethoxyphenyl group, which may confer π-donor properties.
Implications for Physicochemical and Pharmacological Properties
While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Metabolic Stability : The triazole core and carboxamide group likely enhance stability versus pyrazoline acetyl analogs, which are prone to hydrolysis .
- Target Selectivity : The combination of pyridine and fluorophenyl groups may favor interactions with kinase ATP-binding pockets, akin to reported triazole-based inhibitors .
Preparation Methods
Substrate Preparation
Cycloaddition Reaction Optimization
Reaction of the azide and alkyne in ethanol at 100°C for 2 hours in the presence of Cu(I) iodide (10 mol%) yields ethyl 1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylate with 82% efficiency. Microwave-assisted conditions (120°C, 20 minutes) achieve comparable yields but require specialized equipment.
| Condition | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| Conventional heating | CuI (10%) | Ethanol | 2 h | 82% |
| Microwave | CuI (10%) | DMF | 20 min | 85% |
Post-reaction, saponification with NaOH in THF/water (1:1) converts the ester to the carboxylic acid (95% yield).
Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
Pyrazole Ring Formation
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is synthesized via Knorr pyrazole synthesis by condensing hydrazine hydrate with acetylacetone under acidic conditions. Reduction of the aldehyde to the alcohol using NaBH4 (90% ethanol, 0°C) followed by Gabriel synthesis with phthalimide and subsequent hydrazinolysis yields the primary amine.
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Aldehyde reduction | NaBH4 | 0°C, EtOH | 88% |
| Gabriel synthesis | Phthalimide, K2CO3 | DMF, 80°C | 75% |
| Amine liberation | Hydrazine hydrate | Reflux, EtOH | 90% |
Amide Coupling Strategies
Coupling the triazole-carboxylic acid and pyrazole-methylamine is achieved via carbodiimide-mediated activation.
Reagent Screening
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF at 25°C affords the highest yield (78%) with minimal racemization. EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) in dichloromethane provides a cost-effective alternative (70% yield).
| Coupling Reagent | Base | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 78% | 98.5% |
| EDCl/HOBt | Triethylamine | DCM | 70% | 97.2% |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1).
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) confirms the Z-configuration of the triazole moiety and planar geometry of the pyridin-2-yl group, with a dihedral angle of 12.5° relative to the triazole ring.
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 7.2944(3) |
| b (Å) | 12.2032(5) |
| c (Å) | 18.1070(7) |
| β (°) | 95.807(4) |
| R factor | 0.0451 |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), often using tert-butyl nitrite or similar reagents to generate intermediates.
- Step 2 : Functionalization of the pyrazole moiety through alkylation or nucleophilic substitution, e.g., reacting with 3,5-dimethyl-1H-pyrazol-4-ylmethyl chloride in DMF with K₂CO₃ as a base .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity (>95%).
- Validation : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
- Key Techniques :
- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry using programs like SHELXL for refinement .
- NMR spectroscopy : Identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and heterocyclic couplings .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 438.2) and purity .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound under varying reaction conditions?
- Experimental Design :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, CuSO₄·5H₂O (5–10 mol%) and sodium ascorbate (10–20 mol%) in THF/H₂O at 50–80°C .
- Statistical Modeling : Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 12 h reaction time) for >80% yield .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Fluorine at the 2-position of the phenyl ring enhances metabolic stability but may reduce binding affinity compared to chloro derivatives .
- Computational Insights : Density functional theory (DFT) calculations reveal electrostatic potential differences at the triazole-pyrazole junction, affecting interactions with kinase targets .
Q. How can contradictory crystallographic and computational data on bond angles be resolved?
- Resolution Strategy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
